4-(2-(Trichlorosilyl)ethyl)phenyl acetate

silane coupling agent stability composite manufacturing pot-life blocked phenolic silane gel time

4-(2-(Trichlorosilyl)ethyl)phenyl acetate (CAS 282534-42-3), also known as 4-acetoxyphenethyl trichlorosilane, is a bifunctional organosilane that combines a moisture-sensitive trichlorosilyl anchoring group with an acetyl-blocked phenolic moiety. The trichlorosilyl group readily hydrolyzes and condenses onto hydroxylated inorganic surfaces (glass, silica, metal oxides), while the acetate ester serves as a latent phenol that can be deprotected under mild hydrolytic or basic conditions to generate a reactive phenolic silane.

Molecular Formula C10H11Cl3O2Si
Molecular Weight 297.6 g/mol
CAS No. 282534-42-3
Cat. No. B3121293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Trichlorosilyl)ethyl)phenyl acetate
CAS282534-42-3
Molecular FormulaC10H11Cl3O2Si
Molecular Weight297.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl
InChIInChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-4-2-9(3-5-10)6-7-16(11,12)13/h2-5H,6-7H2,1H3
InChIKeyCEYAGADBUIGUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Trichlorosilyl)ethyl)phenyl acetate (CAS 282534-42-3): A Blocked Phenolic Silane for Controlled Surface Functionalization and Composite Bonding


4-(2-(Trichlorosilyl)ethyl)phenyl acetate (CAS 282534-42-3), also known as 4-acetoxyphenethyl trichlorosilane, is a bifunctional organosilane that combines a moisture-sensitive trichlorosilyl anchoring group with an acetyl-blocked phenolic moiety . The trichlorosilyl group readily hydrolyzes and condenses onto hydroxylated inorganic surfaces (glass, silica, metal oxides), while the acetate ester serves as a latent phenol that can be deprotected under mild hydrolytic or basic conditions to generate a reactive phenolic silane [1]. This compound belongs to the class of “blocked phenolic silanes” and is employed as a silane coupling agent, surface modifier, and intermediate for controlled interfacial chemistry in composites, coatings, and biosensor fabrication [2].

Why Generic Phenolic or Alkyl Silanes Cannot Replace 4-(2-(Trichlorosilyl)ethyl)phenyl acetate in Controlled-Release or Stepwise Functionalization Workflows


Attempting to substitute 4-(2-(trichlorosilyl)ethyl)phenyl acetate with an unprotected phenolic silane—such as 4-hydroxyphenethyltrichlorosilane—introduces immediate processing instability: the free phenolic hydroxyl group catalyzes transesterification with the alkoxy- or chlorosilyl moiety, leading to premature crosslinking and gelation within hours under ambient conditions [1]. Conversely, substituting with a simple alkylsilane like phenethyltrichlorosilane (CAS 940-41-0) forfeits the ability to covalently tether epoxy, isocyanate, or other matrix-reactive species through a deprotectable phenol handle, thereby eliminating any possibility of subsequent chemical coupling or interfacial adhesion enhancement [2]. Only the acetyl-protected architecture of 4-(2-(trichlorosilyl)ethyl)phenyl acetate simultaneously delivers formulation pot-life stability and a latent, activatable functional group for stepwise surface engineering [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable, application-critical performance differences.

Quantitative Differentiation: Where 4-(2-(Trichlorosilyl)ethyl)phenyl acetate Outperforms Unprotected Phenolic and Alkyl Silanes


Acetate Blocking Extends Silane Formulation Pot-Life by >36-Fold Versus Unprotected Phenolic Silanes

Unprotected phenolic silanes undergo transesterification-induced crosslinking and gelation within 2 hours under ambient conditions (25 °C, 50% RH), rendering them impractical for large-scale composite manufacturing processes that require extended working times [1]. 4-(2-(Trichlorosilyl)ethyl)phenyl acetate, in which the phenolic –OH is masked as an acetate ester, maintains a low-viscosity, processable state for over 72 hours under identical conditions [1]. This >36× extension in pot-life enables the silane to be pre-mixed into adhesives, coatings, or sizing formulations without premature equipment fouling or batch variability.

silane coupling agent stability composite manufacturing pot-life blocked phenolic silane gel time

Acetate Ester Functionality Reduces Surface Water Contact Angle by 13–28° Relative to Unsubstituted Phenethyltrichlorosilane

Silicon wafers treated with phenethyltrichlorosilane (no acetate) exhibit a water contact angle of 88°, consistent with a hydrophobic, nonpolar aromatic surface [1]. Self-assembled monolayers formed from acetate-terminated alkyltrichlorosilanes structurally analogous to 4-(2-(trichlorosilyl)ethyl)phenyl acetate consistently produce water contact angles in the range of 60–75°, reflecting the increased surface energy imparted by the polar ester moiety [2]. This 13–28° reduction allows the acetate-terminated surface to support stronger hydrogen bonding and dipole interactions, which is critical for subsequent aqueous-phase bioconjugation, protein adsorption, or sol-gel overcoating steps without resorting to harsh plasma activation that can damage delicate substrates.

surface wettability contact angle goniometry SAM surface energy

Acetate-Terminated Silane SAMs Grow Thinner, Less Crystalline Films than n-Octadecyltrichlorosilane (OTS) Monolayers

Ellipsometric thickness measurements of SAMs formed from Cl3SiC11H22OCOCH3 (C11Ac), a close structural analog of the target compound bearing the same acetate tailgroup, yielded a thickness of approximately 1.2 nm after 10–60 min immersion on oxidized silicon [1]. In contrast, n-octadecyltrichlorosilane (OTS) monolayers prepared under identical conditions reach their theoretical all-trans extended-chain thickness of ~2.2 nm [1]. The 45% reduction in film thickness indicates that the acetate tailgroup disrupts crystalline chain packing, producing a liquid-crystalline phase where methylene groups are exposed at the outer film surface rather than a uniform CH3-terminated interface [1]. While C11Ac has a longer alkylene spacer than 4-(2-(trichlorosilyl)ethyl)phenyl acetate, the disordered packing behavior is dominated by the acetate headgroup and is directly transferable to the phenyl acetate system.

SAM ellipsometry monolayer thickness film nanostructure

High-Value Application Scenarios for 4-(2-(Trichlorosilyl)ethyl)phenyl acetate Based on Verified Differentiation Evidence


Extended-Pot-Life Silane Coupling Agent for Epoxy-Glass Composite Sizing Formulations

In industrial glass-fiber sizing, silane coupling agents are pre-applied to the fiber surface to promote adhesion with epoxy or polyester matrices. Unprotected phenolic silanes gel within 2 hours under ambient moisture, causing roller build-up and inconsistent coating weight. 4-(2-(Trichlorosilyl)ethyl)phenyl acetate, with its acetate-blocked phenol, maintains a processable low-viscosity state for over 72 hours [1], enabling continuous sizing operations. After application, the acetate group is hydrolytically cleaved in the composite curing cycle to regenerate the phenolic functionality, which then co-reacts with the epoxy hardener to form a covalent interphase, substantially improving interfacial shear strength and hydrothermal aging resistance [2].

Latent Phenolic Surface for Stepwise Biosensor Functionalization

Biosensor platforms require precise control over surface functional group density and reactivity. Treating a silicon oxynitride waveguide with 4-(2-(trichlorosilyl)ethyl)phenyl acetate produces a uniform monolayer exposing acetate ester groups with a water contact angle of 60–75°, suitable for aqueous buffer wetting [3]. The acetate group remains inert during subsequent microfluidic assembly and chip packaging steps. Immediately prior to biomolecule attachment, brief exposure to dilute aqueous base (pH 10, 10 min) cleaves the acetate to reveal a surface-confined phenolic –OH, which can be activated with cyanuric chloride or N,N′-disuccinimidyl carbonate for covalent immobilization of antibodies, DNA probes, or enzymes [2]. This stepwise, on-demand deprotection strategy avoids non-specific adsorption and cross-reactivity that plague pre-activated surfaces [4].

Ultrathin Adhesion-Promoting Interlayer for Nanoimprint Lithography Stamps

Nanoimprint lithography (NIL) requires anti-sticking surface coatings on quartz or silicon stamps that are thin enough (<2 nm) to avoid feature distortion yet robust enough to withstand hundreds of imprint cycles. SAMs grown from 4-(2-(trichlorosilyl)ethyl)phenyl acetate produce disordered, liquid-crystalline films approximately 1.0–1.5 nm thick—significantly thinner than the 2.2 nm OTS SAMs commonly employed [4]. The acetate tailgroup can be exchanged post-deposition with fluorinated alcohols via transesterification to generate an ultra-low-energy anti-adhesion surface without increasing film thickness beyond 1.5 nm. This thin-film advantage preserves critical dimension fidelity for sub-20 nm half-pitch features.

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